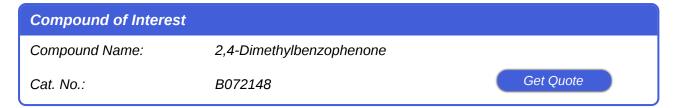


Spectral Data Analysis of 2,4-Dimethylbenzophenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2,4- Dimethylbenzophenone** (CAS No. 1140-14-3), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,4-Dimethylbenzophenone** reveals the presence of both aromatic and aliphatic protons, consistent with its chemical structure. The data presented below was acquired in a deuterated chloroform (CDCl₃) solvent.



Chemical Shift (δ) ppm	Signal Assignment	
7.78	Aromatic Protons	
7.53	Aromatic Protons	
7.42	Aromatic Protons	
7.22	Aromatic Protons	
7.09	Aromatic Protons	
7.02	Aromatic Protons	
2.36	Methyl Protons (-CH₃)	
2.33	Methyl Protons (-CH₃)	

Table 1: ¹H NMR chemical shifts for **2,4-Dimethylbenzophenone** in CDCl₃.[1]

¹³C NMR Spectral Data

While ¹³C NMR spectra for **2,4-Dimethylbenzophenone** are referenced in databases such as PubChem, specific chemical shift data is not readily available in the public domain at the time of this guide's compilation.[2] Researchers requiring this data are advised to consult commercial spectral libraries or perform an experimental analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4-Dimethylbenzophenone** was obtained from a neat liquid sample.



Wavenumber (cm ⁻¹)	Vibrational Mode Assignment	
3060 - 3030	Aromatic C-H Stretch	
2980 - 2860	Aliphatic C-H Stretch	
1660	C=O (Ketone) Stretch	
1610	C=C Aromatic Ring Stretch	
1280	C-CO-C Stretch and Bend	

Table 2: Characteristic IR absorption peaks for **2,4-Dimethylbenzophenone**.

The strong absorption band at 1660 cm⁻¹ is characteristic of the carbonyl group in a ketone, a key feature of the benzophenone structure. The bands in the 3060-3030 cm⁻¹ and 1610 cm⁻¹ regions are indicative of the aromatic rings, while the absorptions between 2980 cm⁻¹ and 2860 cm⁻¹ correspond to the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **2,4- Dimethylbenzophenone** is presented below.

m/z	Relative Intensity (%)	Proposed Fragment
210	63.4	[M] ⁺ (Molecular Ion)
209	100.0	[M-H]+
195	29.4	[M-CH ₃] ⁺
133	33.7	[C ₉ H ₉ O] ⁺
105	34.7	[C ₇ H ₅ O] ⁺ (Benzoyl cation)
77	32.5	[C ₆ H ₅]⁺ (Phenyl cation)

Table 3: Major fragmentation peaks in the EI-mass spectrum of **2,4-Dimethylbenzophenone**. [1]



The molecular ion peak is observed at an m/z of 210, which corresponds to the molecular weight of **2,4-Dimethylbenzophenone**. The base peak at m/z 209 is due to the loss of a hydrogen atom. Other significant fragments include the loss of a methyl group (m/z 195) and the characteristic benzoyl cation (m/z 105) and phenyl cation (m/z 77).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 10-20 mg of 2,4-Dimethylbenzophenone in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

- Sample Preparation: As **2,4-Dimethylbenzophenone** is a low-melting solid or oil at room temperature, a neat liquid sample can be prepared by placing a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
- Background Spectrum: Record a background spectrum of the empty salt plates.
- Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.



 Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

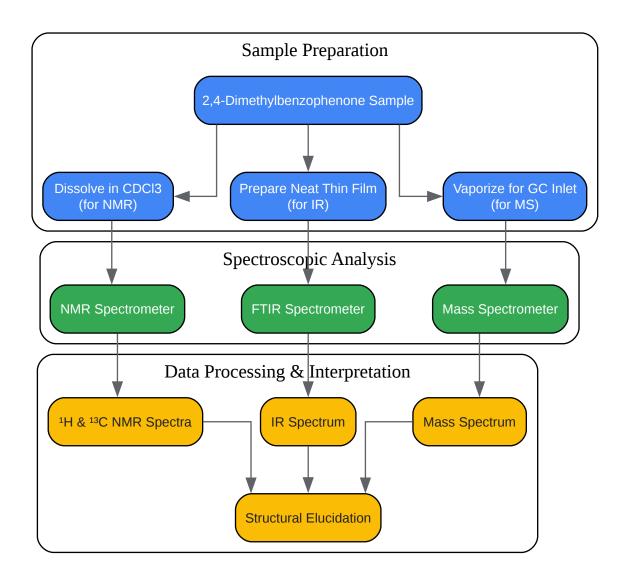
Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of the **2,4-Dimethylbenzophenone** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio using a quadrupole or time-of-flight mass analyzer.
- Detection: Detect the ions using an electron multiplier or other suitable detector.
- Data Analysis: Generate a mass spectrum plotting the relative intensity of the ions as a function of their m/z ratio. Identify the molecular ion and major fragment peaks to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2,4-Dimethylbenzophenone**.





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Caption: Workflow for the spectral analysis of **2,4-Dimethylbenzophenone**.

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